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Compound of Interest

Compound Name: 2,6-Dibromo-4-n-propylaniline

Cat. No.: B080166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical and physical

properties of 2,6-Dibromo-4-n-propylaniline, a halogenated aromatic amine. While specific

experimental data for this compound is limited in publicly available literature, this document

synthesizes available information and provides context based on structurally related

compounds. This guide is intended to be a valuable resource for researchers in organic

synthesis, medicinal chemistry, and materials science, highlighting both what is known and

where opportunities for further investigation lie.

Chemical and Physical Properties
2,6-Dibromo-4-n-propylaniline, with the CAS Number 10546-64-2, is a disubstituted aniline.

[1][2] The presence of two bromine atoms ortho to the amine group, along with an n-propyl

group at the para position, significantly influences its chemical reactivity and physical

characteristics.

Table 1: Physical and Chemical Properties of 2,6-Dibromo-4-n-propylaniline
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Property Value Source

CAS Number 10546-64-2 [1][2]

Molecular Formula C₉H₁₁Br₂N [1][2]

Molecular Weight 293.00 g/mol [2]

Melting Point 55-57 °C [1]

Boiling Point No data available

Appearance
Not specified; likely a solid at

room temperature

Solubility

No quantitative data available.

Expected to have low solubility

in water and higher solubility in

organic solvents.

Note on Solubility: While specific solubility data for 2,6-Dibromo-4-n-propylaniline is not

available, halogenated anilines generally exhibit low solubility in water due to their hydrophobic

nature. They are typically soluble in common organic solvents such as alcohols, ethers, and

chlorinated solvents.

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 2,6-Dibromo-4-n-propylaniline are not

readily found in the surveyed literature. However, general methods for the synthesis of related

di-brominated anilines can provide a foundational approach. A common strategy involves the

direct bromination of a substituted aniline.

Postulated Synthetic Pathway
A plausible synthetic route to 2,6-Dibromo-4-n-propylaniline would involve the direct

bromination of 4-n-propylaniline. The amino group is a strong activating group and directs

electrophilic substitution to the ortho and para positions. Since the para position is already

occupied by the n-propyl group, bromination would be expected to occur at the two ortho

positions.
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To control the reaction and avoid over-bromination, the reactivity of the aniline may need to be

moderated. This is often achieved by acetylation of the amino group to form an amide, followed

by bromination and subsequent hydrolysis of the amide to regenerate the amine.[3]

Postulated Synthesis of 2,6-Dibromo-4-n-propylaniline

4-n-propylaniline

2,6-Dibromo-4-n-propylaniline

Bromination

Bromine (Br2) or
N-Bromosuccinimide (NBS)

Solvent
(e.g., Acetic Acid, CCl4)

Click to download full resolution via product page

Caption: Postulated synthetic pathway for 2,6-Dibromo-4-n-propylaniline.

Example Experimental Protocol (Adapted from related
syntheses)
The following is a generalized protocol for the dibromination of an aniline, which could be

adapted for the synthesis of 2,6-Dibromo-4-n-propylaniline. This is a hypothetical procedure

and requires optimization and safety assessment.

Materials:

4-n-propylaniline

Bromine or N-Bromosuccinimide (NBS)

Acetic acid or a suitable inert solvent

Sodium thiosulfate solution

Sodium bicarbonate solution
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Dissolve 4-n-propylaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom

flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried

out in a well-ventilated fume hood.

Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent (or NBS portion-wise) to the stirred

aniline solution. The molar ratio of bromine/NBS to aniline should be approximately 2:1 for

dibromination.

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the excess bromine by adding a saturated solution of

sodium thiosulfate until the reddish-brown color disappears.

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate

solution until the effervescence ceases.

Extract the product into an organic solvent.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate,

and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 2,6-Dibromo-4-n-propylaniline is not readily

available in public databases. However, characteristic spectral features can be predicted based
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on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2,6-Dibromo-4-n-propylaniline

Technique Predicted Features

¹H NMR

- Aromatic protons (2H) appearing as a singlet in

the region of δ 7.0-7.5 ppm. - Protons of the n-

propyl group: a triplet for the CH₂ adjacent to the

ring, a sextet for the central CH₂, and a triplet for

the terminal CH₃. - A broad singlet for the NH₂

protons.

¹³C NMR

- Six distinct signals for the aromatic carbons,

with the carbons attached to bromine showing

characteristic shifts. - Three signals for the n-

propyl group carbons.

IR Spectroscopy

- N-H stretching vibrations in the region of 3300-

3500 cm⁻¹. - C-H stretching vibrations of the

aromatic ring and the alkyl chain. - C=C

stretching vibrations of the aromatic ring in the

region of 1450-1600 cm⁻¹. - C-N stretching

vibration around 1250-1350 cm⁻¹. - C-Br

stretching vibration in the fingerprint region.

Mass Spectrometry

- A molecular ion peak (M⁺) with a characteristic

isotopic pattern for two bromine atoms (M, M+2,

M+4 in a ratio of approximately 1:2:1).

Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity,

signaling pathways, or toxicological profile of 2,6-Dibromo-4-n-propylaniline. However,

substituted anilines are a class of compounds with a wide range of biological activities.

Some substituted anilines have been investigated for their potential as:
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Antitumor agents: Certain anilinoquinazoline derivatives have shown antiproliferative activity.

[4]

Kinase inhibitors: Substituted aniline pyrimidine derivatives have been explored as inhibitors

of kinases such as Mer and c-Met.[5][6]

PDK1 inhibitors: 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as

inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[7]

It is important to note that the toxicity of substituted anilines can vary significantly depending on

the nature and position of the substituents.[8] A common toxicological concern with anilines is

the induction of methemoglobinemia.[8]

Given the lack of specific data, any investigation into the biological effects of 2,6-Dibromo-4-n-
propylaniline would require dedicated in vitro and in vivo studies.
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Potential Research Workflow for Biological Activity

2,6-Dibromo-4-n-propylaniline

In Vitro Assays
(e.g., Cytotoxicity, Enzyme Inhibition)

Screening

In Vivo Studies
(e.g., Animal Models)

Promising Candidates

Data Analysis and
Structure-Activity Relationship (SAR)

Lead Optimization

Click to download full resolution via product page

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion
2,6-Dibromo-4-n-propylaniline is a chemical compound for which fundamental identifying

information is available. However, a significant gap exists in the scientific literature regarding its

detailed physicochemical properties, specific and reproducible synthetic protocols,

comprehensive spectroscopic characterization, and biological activity. The information provided

in this guide, based on the properties of structurally similar compounds, offers a starting point

for researchers. Further experimental investigation is necessary to fully characterize this
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molecule and explore its potential applications in various fields of chemical and biological

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b080166?utm_src=pdf-custom-synthesis
https://www.chemwhat.com/26-dibromo-4-n-propylaniline-cas-10546-64-2/
https://www.calpaclab.com/2-6-dibromo-4-n-propylaniline-min-98-1-gram/ala-d665018-1g
https://www.quora.com/During-the-synthesis-of-bromoacetanilides-from-anilines-is-the-amine-group-protected-via-acetylation
https://pubmed.ncbi.nlm.nih.gov/26691926/
https://pubmed.ncbi.nlm.nih.gov/26691926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10819570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10819570/
https://pubmed.ncbi.nlm.nih.gov/40403500/
https://pubmed.ncbi.nlm.nih.gov/40403500/
https://pubmed.ncbi.nlm.nih.gov/40403500/
https://pubmed.ncbi.nlm.nih.gov/24856302/
https://pubmed.ncbi.nlm.nih.gov/24856302/
https://www.benchchem.com/pdf/A_Comprehensive_Toxicological_Profile_of_Substituted_Anilines_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b080166#2-6-dibromo-4-n-propylaniline-cas-number-and-properties
https://www.benchchem.com/product/b080166#2-6-dibromo-4-n-propylaniline-cas-number-and-properties
https://www.benchchem.com/product/b080166#2-6-dibromo-4-n-propylaniline-cas-number-and-properties
https://www.benchchem.com/product/b080166#2-6-dibromo-4-n-propylaniline-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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